3-(Methanesulfonylmethyl)piperidine hydrochloride

説明

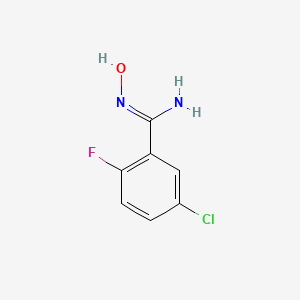

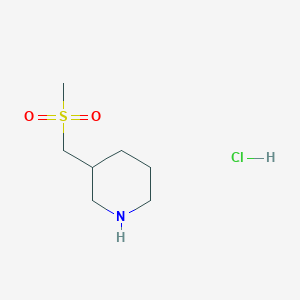

3-(Methanesulfonylmethyl)piperidine hydrochloride is a chemical compound with the CAS Number: 1216110-40-5 . It has a molecular weight of 213.73 and is typically in the form of a powder .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H15NO2S.ClH/c1-11(9,10)6-7-3-2-4-8-5-7;/h7-8H,2-6H2,1H3;1H . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis

This compound is a powder and is stored at room temperature .科学的研究の応用

Anaerobic Oxidation of Methane (AOM) Studies

The compound is indirectly related to the study of anaerobic oxidation of methane (AOM) in marine environments, a process crucial for methane regulation. Research has identified specific lipid biomarker signatures for chemotaxonomic identification of microbial communities mediating AOM. These lipid signatures differentiate among various methanotrophic archaea and their sulfate-reducing bacterial partners, providing insights into the biochemical pathways and environmental impact of methane metabolism in marine ecosystems (Niemann & Elvert, 2008).

Photocatalysis and Photosensitization for Sulfur Compound Oxidation

Research has explored the use of photocatalysis and photosensitization for the oxidation of reduced sulfur compounds like methanethiol, dimethyl sulfide, and dimethyldisulfide. These compounds are by-products of various industrial processes and their oxidation is crucial for reducing harmful effects. The study reviews different photocatalytic processes, comparing the efficiency of various materials and process parameters, and highlighting the role of 3-(Methanesulfonylmethyl)piperidine hydrochloride-related compounds in the oxidation processes (Cantau et al., 2007).

Industrial Applications of Related Sulfamic Compounds

Sulfamic acid and related compounds, including 3-(Methanesulfonylmethyl)piperidine hydrochloride, are highlighted for their utility in industrial cleaning and as corrosion inhibitors. They are considered environmentally friendly alternatives for the removal of scales and metal oxide deposits from metal and ceramic surfaces. The review emphasizes the role of these compounds in different concentrations and formulations for various industrial applications (Verma & Quraishi, 2022).

Synthesis of N-heterocycles via Sulfinimines

The compound is closely related to chiral sulfinamides, known for their role in the stereoselective synthesis of amines and their derivatives. The review covers the use of tert-butanesulfinamide, a compound with similarities to 3-(Methanesulfonylmethyl)piperidine hydrochloride, in asymmetric N-heterocycle synthesis via sulfinimines. It highlights the methodology's access to structurally diverse piperidines, pyrrolidines, azetidines, and their derivatives, key components in many natural products and therapeutically relevant compounds (Philip et al., 2020).

Safety And Hazards

将来の方向性

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, compounds like 3-(Methanesulfonylmethyl)piperidine hydrochloride could have potential applications in drug design and pharmaceutical research.

特性

IUPAC Name |

3-(methylsulfonylmethyl)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2S.ClH/c1-11(9,10)6-7-3-2-4-8-5-7;/h7-8H,2-6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKBLOLUPTLXODX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CC1CCCNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Methanesulfonylmethyl)piperidine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Ethyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid](/img/structure/B1447589.png)

![tert-butyl 3',4'-dihydro-2'H-spiro[pyrrolidine-3,1'-pyrrolo[1,2-a]pyrazine]-1-carboxylate](/img/structure/B1447590.png)

![(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-7-yl)methanamine](/img/structure/B1447601.png)

![Methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-(trifluoromethyl)phenyl]prop-2-enoate](/img/structure/B1447608.png)